molecular formula C27H26N4O3 B6550251 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-84-7

5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550251
CAS No.: 1040674-84-7
M. Wt: 454.5 g/mol
InChI Key: VPSJMYFOVNVLTL-UHFFFAOYSA-N
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Description

5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, combining an oxazole and pyrazole moiety, which contributes to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

    • Reagents: : 2-ethoxyphenylamine, acetone, ammonium acetate.

    • Conditions: : Reflux in ethanol, followed by condensation reaction.

  • Step 2: Preparation of 4-ethylbenzyl bromide

    • Reagents: : 4-ethyltoluene, bromine.

    • Conditions: : Light-catalyzed bromination in chloroform.

  • Step 3: Coupling Reaction

    • Reagents: : 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole, 4-ethylbenzyl bromide, base (e.g., NaH).

    • Conditions: : Stirring at room temperature in DMF.

  • Step 4: Cyclization to form 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

    • Reagents: : Intermediate from Step 3, hydrazine hydrate.

    • Conditions: : Reflux in ethanol.

Industrial Production Methods

Scale-up of the above synthetic route typically involves optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automation may be used to increase efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can form corresponding oxidized derivatives under controlled conditions.

  • Reduction: : Reduction of specific functional groups to form reduced analogs.

  • Substitution: : Various electrophilic and nucleophilic substitutions are possible at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide, under mild conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide), bases (e.g., NaH), and acids (e.g., HCl).

Major Products

  • Oxidized Products: : Formation of oxazoles with additional keto or carboxyl groups.

  • Reduced Products: : Formation of alcohols or amines from reduction of corresponding functional groups.

  • Substitution Products: : Varied depending on the substituent introduced, affecting reactivity and biological activity.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Study of structure-activity relationships (SAR) in organic chemistry.

Biology

  • Potential bioactive compound for the study of enzyme inhibition or receptor binding.

  • Tool for biochemical assays investigating cellular pathways.

Medicine

  • Exploring therapeutic potentials, including anti-inflammatory and anticancer activities.

  • Investigational compound in drug development for novel therapeutic agents.

Industry

  • Used in the development of specialty chemicals and advanced materials.

  • Component in the formulation of high-performance polymers and coatings.

Mechanism of Action

This compound may act through various mechanisms depending on its application:

  • Enzyme Inhibition: : Binding to the active site of target enzymes, blocking their activity.

  • Receptor Modulation: : Interacting with cellular receptors, influencing signaling pathways.

  • Chemical Reactivity: : Undergoing specific reactions that result in therapeutic effects or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyl)-2-phenyl-4H-pyrazolo[1,5-a]pyrazin-4-one: : Lacks the oxazole moiety, resulting in different reactivity and bioactivity.

  • 5-([2-(2-hydroxyphenyl)-1,3-oxazol-4-yl]methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one: : Similar backbone structure but different substituent, influencing its interaction with biological targets.

Uniqueness

The presence of both the oxazole and pyrazole rings in 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one confers unique chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-4-19-10-12-20(13-11-19)22-16-24-27(32)30(14-15-31(24)29-22)17-23-18(3)34-26(28-23)21-8-6-7-9-25(21)33-5-2/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJMYFOVNVLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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